molecular formula C43H76N6O17 B15295824 2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin

2',3-(Boc-amino) 3''-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin

Cat. No.: B15295824
M. Wt: 949.1 g/mol
InChI Key: VBDOWGGYGXGLBC-QOFCYWHHSA-N
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Description

2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is a complex chemical compound that belongs to the class of aminoglycoside antibiotics. This compound is a derivative of Plazomicin, which is known for its potent antibacterial properties. The presence of multiple Boc (tert-butoxycarbonyl) protecting groups in its structure makes it a unique and highly specialized molecule used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves multiple steps, including the protection of amino groups with Boc groups. The general synthetic route includes:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups. This is typically achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Intermediate Compounds: The protected amino groups are then subjected to various chemical reactions to form intermediate compounds. These reactions may include nucleophilic substitution, reduction, and cyclization.

    Final Assembly: The intermediate compounds are then assembled to form the final product, 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin. This step may involve additional protection and deprotection steps to ensure the correct structure is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Purification steps such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and its potential as a therapeutic agent.

    Medicine: Investigated for its antibacterial properties and potential use in treating infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The Boc groups provide stability and protect the amino groups from degradation. The compound targets the 30S subunit of the bacterial ribosome, leading to the disruption of protein synthesis and ultimately bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N-tert-Butoxycarbonylamino)ethyl methacrylate
  • N-(tert-Butoxycarbonyl)ethanolamine
  • Boc-protected amino acids

Uniqueness

2’,3-(Boc-amino) 3’'-(Boc-methylamino) N-Boc Des(2-hydroxyethyl) Plazomicin is unique due to its multiple Boc-protected amino groups, which provide enhanced stability and specificity in its interactions. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C43H76N6O17

Molecular Weight

949.1 g/mol

IUPAC Name

tert-butyl N-[(2R,3R,5R)-2-[(1S,2S,3S,4S,6S)-3-[[(2S)-6-(aminomethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-6-[[(2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]oxy-3,5-dihydroxy-5-methyloxan-4-yl]-N-methylcarbamate

InChI

InChI=1S/C43H76N6O17/c1-39(2,3)63-35(54)45-18-17-26(50)32(53)46-24-19-25(48-37(56)65-41(7,8)9)30(61-33-23(16-15-22(20-44)60-33)47-36(55)64-40(4,5)6)27(51)29(24)62-34-28(52)31(43(13,58)21-59-34)49(14)38(57)66-42(10,11)12/h15,23-31,33-34,50-52,58H,16-21,44H2,1-14H3,(H,45,54)(H,46,53)(H,47,55)(H,48,56)/t23?,24-,25-,26+,27+,28+,29-,30-,31?,33+,34+,43-/m0/s1

InChI Key

VBDOWGGYGXGLBC-QOFCYWHHSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H](C1N(C)C(=O)OC(C)(C)C)O)O[C@H]2[C@H](C[C@@H]([C@@H]([C@@H]2O)O[C@@H]3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)[C@@H](CCNC(=O)OC(C)(C)C)O)O

Canonical SMILES

CC1(COC(C(C1N(C)C(=O)OC(C)(C)C)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)NC(=O)C(CCNC(=O)OC(C)(C)C)O)O

Origin of Product

United States

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